BenchChemオンラインストアへようこそ!

3-Bromo-2-(4-iodophenoxy)pyridine

Sequential cross-coupling Chemoselectivity Dual halogen scaffold

3-Bromo-2-(4-iodophenoxy)pyridine is the definitive scaffold for convergent biaryl synthesis. The 100–1000× reactivity gap between the C–I (4‑iodophenoxy) and C–Br (pyridine 3‑position) bonds eliminates protecting‑group chemistry and reduces step count in multi‑step programs. Sourcing this dual‑halogen building block, rather than mono‑halogenated or regioisomeric analogues, preserves the orthogonal coupling sequence, CNS MPO‑compliant physicochemical space (LogP 4.241, TPSA 22.12 Ų, zero H‑bond donors), and anomalous scattering capability for crystallography. Procure ≥98 % purity material to secure synthetic efficiency and downstream molecular integrity.

Molecular Formula C11H7BrINO
Molecular Weight 375.99 g/mol
Cat. No. B7871449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(4-iodophenoxy)pyridine
Molecular FormulaC11H7BrINO
Molecular Weight375.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)I)Br
InChIInChI=1S/C11H7BrINO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H
InChIKeyMWSZBJAGEMUPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(4-iodophenoxy)pyridine (CAS 1251287-65-6): A Sequential Cross‑Coupling Building Block for Research Procurement


3-Bromo-2-(4-iodophenoxy)pyridine is a dual‑halogenated pyridine derivative carrying bromine at the 3‑position of the pyridine ring and a para‑iodophenoxy substituent at the 2‑position. With a molecular formula of C₁₁H₇BrINO and a molecular weight of 375.99 g mol⁻¹, it belongs to the 2‑phenoxypyridine class of heteroaromatic building blocks . Its computed LogP of 4.241 and topological polar surface area (TPSA) of 22.12 Ų place it in a physicochemical space attractive for fragment‑based and lead‑optimization programs . Unlike mono‑halogenated or isomeric analogues, the orthogonal reactivity of the C–I and C–Br bonds permits programmable sequential metal‑catalysed transformations, a feature that directly reduces step count and protecting‑group chemistry in multistep synthesis .

Why 3-Bromo-2-(4-iodophenoxy)pyridine Cannot Be Interchanged with Mono‑Halogenated or Regioisomeric Analogues


Simple replacement of 3‑bromo‑2‑(4‑iodophenoxy)pyridine with a mono‑halogenated 2‑phenoxypyridine, a regioisomer such as 5‑bromo‑2‑(4‑iodophenoxy)pyridine, or the non‑brominated 2‑(4‑iodophenoxy)pyridine fundamentally alters the synthetic sequence, physicochemical profile, and ultimate molecular property of the downstream product. The co‑presence of an aryl iodide and an aryl bromide ortho to the pyridine nitrogen creates a chemoselectivity window that is absent in single‑halogen scaffolds . Regioisomeric placement of bromine changes the electronic character of the pyridine ring and the spatial orientation of subsequent substituents, while omission of either halogen sacrifices one entire diversification step . Consequently, generic substitution risks longer synthetic routes, lower overall yields, and altered target‑binding profiles—deficiencies that can be avoided only when the exact substitution pattern of 3‑bromo‑2‑(4‑iodophenoxy)pyridine is preserved.

Quantitative Differentiation Evidence for 3-Bromo-2-(4-iodophenoxy)pyridine Against Closest Analogues


Orthogonal C–I / C–Br Reactivity Enables Programmable Sequential Cross‑Coupling

3‑Bromo‑2‑(4‑iodophenoxy)pyridine is distinguished by the presence of two halogen atoms with a well‑established oxidative‑addition reactivity gradient: aryl iodide (Ar–I) undergoes Pd(0) insertion approximately 100‑ to 1000‑fold faster than aryl bromide (Ar–Br) under standard Suzuki–Miyaura conditions [1]. This intrinsic kinetic discrimination allows the 4‑iodophenoxy iodide to be coupled first while quantitatively preserving the 3‑bromo substituent for a second, orthogonal coupling step. By contrast, analogues carrying only a single halogen—such as 2‑(4‑iodophenoxy)pyridine (CAS 1179987‑23‑5) or 3‑bromo‑2‑phenoxypyridine (CAS 1167991‑22‑1)—provide only one diversification handle, forcing linear rather than convergent synthetic strategies [2]. The 5‑bromo‑2‑(4‑iodophenoxy)pyridine‑3‑carboxylic acid regioisomer (CAS 1335218‑37‑5) likewise bears two halogens, yet the 5‑bromo placement alters both ring electronics and the spatial trajectory of the second coupling vector, producing structurally divergent products .

Sequential cross-coupling Chemoselectivity Dual halogen scaffold

Elevated LogP of 4.241 Expands Non‑Polar Target Space Relative to Non‑Brominated Analogues

The computed LogP of 3‑bromo‑2‑(4‑iodophenoxy)pyridine is 4.241, as reported by ChemScene’s computational chemistry panel . The non‑brominated comparator 2‑(4‑iodophenoxy)pyridine (MW 297.09) has a predicted LogP of approximately 3.6 (ACD/Labs estimate), a difference of ~0.6–0.7 log units that corresponds to roughly a 4‑ to 5‑fold increase in octanol‑water partition coefficient [1]. This elevated lipophilicity is attributed to the additive contribution of the bromine atom (π‑Br ≈ +0.86 per Hansch analysis), which shifts the compound deeper into the lipophilic space preferred by many intracellular targets, including nuclear receptors and CNS‑penetrant scaffolds [2]. The 3‑bromo‑2‑phenoxypyridine comparator (CAS 1167991‑22‑1), lacking iodine, similarly exhibits a lower LogP, reinforcing that the dual‑halogen pattern uniquely raises lipophilicity beyond either single‑halogen variant.

Lipophilicity LogP Drug-likeness

Low TPSA (22.12 Ų) and Zero H‑Bond Donors Optimise Passive Permeability Versus Acid‑Functionalised Regioisomers

The topological polar surface area of 3‑bromo‑2‑(4‑iodophenoxy)pyridine is 22.12 Ų, with zero hydrogen‑bond donor atoms . This is substantially lower than the 5‑bromo‑2‑(4‑iodophenoxy)pyridine‑3‑carboxylic acid regioisomer (CAS 1335218‑37‑5), whose carboxylic acid group raises TPSA to approximately 62 Ų and introduces one H‑bond donor . Under the widely adopted CNS MPO scoring paradigm, a TPSA below 70 Ų is desirable for blood–brain barrier penetration; the target compound’s TPSA of 22.12 Ų yields a CNS MPO sub‑score of 1.0 (maximum) on the TPSA component, versus approximately 0.5 for the carboxylic acid congener [1]. The absence of an acidic proton also eliminates pH‑dependent ionisation complications below pH ~9, simplifying formulation and assay design relative to the carboxylic acid comparator.

TPSA Membrane permeability CNS MPO

Certified Purity of ≥98% and Controlled Storage (2–8 °C) Mitigate Batch‑to‑Batch Variability in Cross‑Coupling Efficiency

Commercially available 3‑bromo‑2‑(4‑iodophenoxy)pyridine is supplied with a certified purity of ≥98% (HPLC) and a recommended storage condition of sealed in dry atmosphere at 2–8 °C . The closely related analogue 3‑bromo‑2‑phenoxypyridine (CAS 1167991‑22‑1) is typically offered at comparable purity but does not require refrigerated storage, reflecting a lower inherent reactivity of its single‑halogen scaffold . For the dual‑halogen compound, the combination of high initial purity and cold‑chain storage minimises pre‑reaction dehalogenation and oxidative degradation of the aryl iodide moiety, which is more susceptible to photolytic and thermal cleavage than the aryl bromide. Maintenance of ≥98% purity directly translates to more predictable stoichiometry in Pd‑catalysed cross‑coupling, where even 2–3% of de‑iodinated impurity can shift the effective catalyst loading and compromise yield reproducibility.

Purity specification Batch reproducibility Storage stability

Highest‑Impact Procurement Scenarios for 3-Bromo-2-(4-iodophenoxy)pyridine Based on Differentiated Evidence


Convergent Synthesis of 2,3,4‑Trisubstituted Pyridines via Iterative Suzuki–Miyaura Coupling

The demonstrated 100‑ to 1000‑fold kinetic window between the iodophenoxy C–I bond and the pyridine C3–Br bond makes 3‑bromo‑2‑(4‑iodophenoxy)pyridine the building block of choice for convergent biaryl synthesis. A first Suzuki coupling at the iodide site installs an aryl or heteroaryl group at the para position of the phenoxy ring; a second, orthogonally catalysed Suzuki reaction at the bromide site then diversifies the pyridine 3‑position without interference from the first coupling product [1]. This sequential strategy cannot be executed with mono‑halogenated comparators such as 2‑(4‑iodophenoxy)pyridine or 3‑bromo‑2‑phenoxypyridine, which require separate intermediates and additional protecting‑group steps to achieve equivalent diversification.

Fragment‑Based Lead Generation Targeting CNS‑Penetrant Kinase Inhibitors

With a LogP of 4.241, TPSA of 22.12 Ų, and zero H‑bond donors, 3‑bromo‑2‑(4‑iodophenoxy)pyridine resides in the optimal CNS MPO region (LogP 2–5, TPSA < 70 Ų, HBD ≤ 1). Procurement of this specific scaffold provides a fragment‑sized (MW 376) starting point that satisfies passive permeability criteria for blood–brain barrier penetration while offering two chemically addressable growth vectors (iodide and bromide) for fragment growing and linking [2]. The carboxylic‑acid‑containing regioisomer 5‑bromo‑2‑(4‑iodophenoxy)pyridine‑3‑carboxylic acid (TPSA ≈ 62 Ų) sacrifices this CNS compatibility due to its higher polarity and H‑bond donor count.

Heavy‑Atom Derivatisation for X‑Ray Crystallographic Phasing of Protein–Ligand Complexes

The co‑presence of bromine (Z=35) and iodine (Z=53) provides two independent anomalous scattering signals (Cu Kα f″ values of ~1.3 e⁻ and ~6.8 e⁻ respectively) suitable for single‑wavelength anomalous dispersion (SAD) or multi‑wavelength anomalous dispersion (MAD) phasing. Soaking or co‑crystallisation with 3‑bromo‑2‑(4‑iodophenoxy)pyridine, stored under refrigerated conditions (2–8 °C) to maintain iodide integrity, offers a single‑compound phasing solution that eliminates the need for sequential heavy‑atom soaks with separate brominated and iodinated ligands [1]. Mono‑halogenated analogues provide only one anomalous scatterer per binding site and cannot support SAD phasing at resolutions worse than ~2.8 Å.

Medicinal Chemistry Library Synthesis with Built‑In Halogen‑Bonding Pharmacophore

The 4‑iodophenoxy moiety of 3‑bromo‑2‑(4‑iodophenoxy)pyridine functions as a halogen‑bond donor (σ‑hole on iodine), capable of engaging Lewis‑basic carbonyl oxygens in kinase hinge regions or protein backbone amides with interaction energies of 5–15 kJ mol⁻¹ [3]. Simultaneously, the 3‑bromo substituent can act as a weaker halogen‑bond donor or be replaced via cross‑coupling to introduce a non‑covalent interaction partner of choice. This dual‑mode binding capability is absent from non‑iodinated analogues such as 3‑bromo‑2‑phenoxypyridine, which lack the strong σ‑hole donor, and from non‑brominated 2‑(4‑iodophenoxy)pyridine, which forfeits the second derivatisable vector. Library procurement centred on the dual‑halogen scaffold thus maximises the probability of capturing both halogen‑bonding and shape‑complementary interactions in a single screen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-(4-iodophenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.